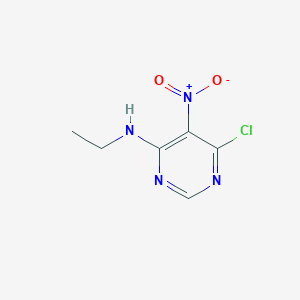

6-chloro-N-ethyl-5-nitropyrimidin-4-amine

Description

BenchChem offers high-quality 6-chloro-N-ethyl-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-ethyl-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O2/c1-2-8-6-4(11(12)13)5(7)9-3-10-6/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAWZTXOPAHHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428065 | |

| Record name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-24-1 | |

| Record name | 6-Chloro-N-ethyl-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine

Executive Summary

6-Chloro-N-ethyl-5-nitropyrimidin-4-amine (CAS 25710-24-1 ) is a critical heterocyclic intermediate used primarily in the synthesis of 9-substituted purines and fused pyrimidine systems.[1][2][3][4][5] Characterized by its highly reactive C-6 chlorine atom and the electron-withdrawing nitro group at C-5, this compound serves as an electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr) reactions.[2] It is a pivotal building block in medicinal chemistry, particularly for developing kinase inhibitors and adenosine receptor antagonists.

Part 1: Chemical Identity & Properties[2]

Core Identifiers

| Property | Detail |

| CAS Number | 25710-24-1 |

| IUPAC Name | 6-chloro-N-ethyl-5-nitropyrimidin-4-amine |

| Molecular Formula | C₆H₇ClN₄O₂ |

| Molecular Weight | 202.60 g/mol |

| SMILES | CCNc1nc(Cl)c([O-])cn1 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |

Structural Analysis

The molecule features a pyrimidine ring substituted at the 4, 5, and 6 positions.

-

Position 4 (Amino): The ethylamino group acts as an electron donor but is sterically small enough to allow further functionalization.

-

Position 5 (Nitro): A strong electron-withdrawing group (EWG) that activates the C-6 position for nucleophilic attack and can be reduced to an amine for imidazole ring closure (purine synthesis).[2]

-

Position 6 (Chloro): A highly labile leaving group, susceptible to displacement by amines, thiols, or alkoxides.

Part 2: Synthesis & Reaction Mechanism[2][6][7][8]

Synthetic Pathway

The synthesis of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine is achieved via a controlled mono-amination of 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2).[2] Due to the high reactivity of the precursor, strict temperature control is required to prevent the formation of the disubstituted byproduct.

Experimental Protocol

Objective: Selective mono-substitution of 4,6-dichloro-5-nitropyrimidine with ethylamine.

Reagents:

-

4,6-Dichloro-5-nitropyrimidine (1.0 eq)[2]

-

Ethylamine (1.0 eq, typically used as a solution in THF or generated in situ)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) as an acid scavenger

-

Solvent: Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve 4,6-dichloro-5-nitropyrimidine (19.4 g, 100 mmol) in anhydrous THF (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath. Critical Step: Low temperature is essential to kinetically favor mono-substitution over di-substitution.[2]

-

Addition: Dropwise add a solution of ethylamine (100 mmol) and TEA (110 mmol) in THF (50 mL) over 60 minutes. Maintain the internal temperature below 0°C.

-

Reaction: Stir the mixture at 0°C for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2][6] The product spot (yellow) should appear, and the starting material spot should disappear.

-

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (200 mL) and extract with EtOAc (3 x 100 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield the target compound as yellow crystals.

Reaction Workflow Visualization

Caption: Controlled mono-amination workflow preventing disubstitution via temperature regulation.

Mechanistic Insight (SNAr)

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7]

-

Activation: The 5-nitro group and the ring nitrogens strongly withdraw electron density, making C-4 and C-6 highly electrophilic.[2]

-

Addition: The lone pair of the ethylamine nitrogen attacks the C-4 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The chloride ion is eliminated, restoring aromaticity.

-

Regioselectivity: While C-4 and C-6 are chemically equivalent in the starting material, the introduction of the first amino group deactivates the ring slightly (via electron donation), making the second substitution slower.[6] However, the strong nitro group can still facilitate a second attack if stoichiometry is not controlled.

Part 3: Applications in Drug Development[2][10]

Precursor for Purine Analogs

This compound is a "gateway" scaffold for synthesizing 9-ethyl-substituted purines.[2]

-

Reduction: The 5-nitro group is reduced (using Fe/AcOH or H₂/Pd-C) to a primary amine, yielding 6-chloro-N4-ethylpyrimidine-4,5-diamine .[2]

-

Cyclization: Reaction with triethyl orthoformate closes the imidazole ring to form 6-chloro-9-ethylpurine .[2]

-

Functionalization: The remaining C-6 chlorine on the purine can be displaced by various nucleophiles to generate libraries of adenosine analogs.[2]

Kinase Inhibitor Scaffold

The pyrimidine-4-amine core mimics the adenine base of ATP, allowing these derivatives to bind to the hinge region of kinase enzymes. The ethyl group provides hydrophobic interactions within the ATP-binding pocket.

Pathway to Purine Synthesis[2][7][11][12]

Caption: Conversion of the nitro-pyrimidine scaffold into a bioactive purine core.

Part 4: Safety & Handling (E-E-A-T)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Eye Irritation | H319 | Causes serious eye irritation.[8] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling the solid powder.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade upon prolonged exposure to moisture or light.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with a mild detergent.

References

-

BLD Pharm. (2024). Product Analysis: 6-Chloro-N-ethyl-5-nitropyrimidin-4-amine (CAS 25710-24-1).[1][2][3][4][5] Retrieved from

-

ChemicalBook. (2024). 4,6-Dichloro-5-nitropyrimidine Synthesis and Reactions. Retrieved from

-

BenchChem. (2025).[6][7] Protocols for Nucleophilic Substitution on Dichloropyrimidines. Retrieved from

-

PubChem. (2025).[8][9] Compound Summary: 6-chloro-N-ethyl-5-nitropyrimidin-4-amine.[1][2][3][4][5] Retrieved from

-

Alchem Pharmtech. (2024). Certificate of Analysis: CAS 25710-24-1.[2][5] Retrieved from

Sources

- 1. 54413-44-4|N-Benzyl-6-chloro-5-nitropyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 2. 4316-94-3|6-Chloro-5-nitropyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 1350545-80-0|2,6-Dichloro-N-methyl-5-nitropyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 4. 882272-97-1|N,N-Dibenzyl-6-chloro-5-nitropyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Substituted Nitropyrimidines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry, yielding a multitude of clinically significant therapeutic agents. The introduction of a nitro functional group onto this versatile heterocycle gives rise to a class of compounds—substituted nitropyrimidines—with a distinct and potent spectrum of biological activities. This technical guide provides an in-depth exploration of the current understanding and future potential of these molecules in drug discovery and development. We will delve into their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, as well as their capacity for targeted enzyme inhibition. This guide will further elucidate the structure-activity relationships that govern their efficacy, detail established experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic promise.

Introduction: The Strategic Convergence of the Pyrimidine Scaffold and the Nitro Group

The pyrimidine ring system is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for the design of drugs that can modulate fundamental cellular processes. The therapeutic landscape is replete with pyrimidine-based drugs, including anticancer agents like 5-fluorouracil and antiviral medications such as zidovudine (AZT).[2]

The nitro group (NO₂), while seemingly simple, is a powerful pharmacophore known to impart a range of biological effects.[3] Its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, influencing its reactivity, binding affinity, and metabolic stability. In many instances, the nitro group is a key player in the mechanism of action, often through bioreduction to reactive intermediates that can induce cellular damage in target organisms or cells.[4]

The strategic combination of the pyrimidine core with the nitro group creates a class of compounds with unique and compelling therapeutic potential. This guide will systematically explore the multifaceted biological activities of substituted nitropyrimidines, offering researchers and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.

Antimicrobial Activities: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted nitropyrimidines have emerged as a promising class of compounds with potent activity against a range of microbial pathogens.

Antibacterial and Antifungal Potential

While direct studies on nitropyrimidines are emerging, significant insights can be drawn from the closely related nitrosopyrimidines. Research has demonstrated that 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines exhibit noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] A detailed structure-activity relationship (SAR) study of these compounds has provided a topographical template for the design of new antibacterial agents.[3] Similarly, certain nitrosopyrimidine derivatives have displayed significant antifungal activity against human pathogenic strains such as Candida albicans, Candida tropicalis, and Cryptococcus neoformans.[5] These findings strongly suggest that the corresponding nitropyrimidines would also possess significant antimicrobial properties, a hypothesis ripe for further investigation.

Putative Mechanisms of Antimicrobial Action

The antimicrobial action of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell. This process, catalyzed by microbial nitroreductases, generates reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce a cascade of detrimental effects, including:

-

Oxidative Stress: The generation of reactive oxygen species (ROS) that damage cellular components like DNA, proteins, and lipids.

-

DNA Damage: Direct interaction with DNA, leading to strand breaks and inhibition of replication.

-

Enzyme Inhibition: Interference with the function of essential microbial enzymes.

dot graph "Putative_Antimicrobial_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Nitropyrimidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Microbial_Cell" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitroreductase" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactive_Intermediates" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidative_Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Damage" [fillcolor="#FBBC05", fontcolor="#202124"]; "Enzyme_Inhibition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Death" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Nitropyrimidine" -> "Microbial_Cell" [label="Entry"]; "Microbial_Cell" -> "Nitroreductase" [label="Internalization"]; "Nitroreductase" -> "Reactive_Intermediates" [label="Bioreduction"]; "Reactive_Intermediates" -> "Oxidative_Stress"; "Reactive_Intermediates" -> "DNA_Damage"; "Reactive_Intermediates" -> "Enzyme_Inhibition"; "Oxidative_Stress" -> "Cell_Death"; "DNA_Damage" -> "Cell_Death"; "Enzyme_Inhibition" -> "Cell_Death"; } Caption: Putative mechanism of antimicrobial action of nitropyrimidines.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyrimidine scaffold is a well-established pharmacophore in oncology, and the addition of a nitro group can enhance the anticancer potential of these molecules.

Cytotoxicity and Antiproliferative Effects

Several studies have highlighted the anticancer potential of nitropyrimidine derivatives. For instance, a comparative guide on biologically active pyrimidine derivatives includes 4-N-methyl-5-nitropyrimidine-2,4-diamine as a compound of interest for its potential as an inhibitor of key biological targets implicated in cancer, although it notes that public domain experimental data is limited.[3] The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with DNA synthesis and repair mechanisms, induce apoptosis, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[6] The nitro group, through its electron-withdrawing properties and potential for bioreductive activation in the hypoxic tumor microenvironment, can contribute significantly to these effects.[7]

Mechanisms of Anticancer Action

Substituted nitropyrimidines may exert their anticancer effects through multiple mechanisms:

-

DNA Alkylation and Cross-linking: Similar to some established chemotherapeutic agents, reactive intermediates formed from the reduction of the nitro group could potentially alkylate DNA, leading to strand breaks and inter- or intra-strand cross-links that inhibit DNA replication and transcription.[8]

-

Kinase Inhibition: The aminopyrimidine scaffold is a known ATP-mimetic and can be tailored to inhibit various protein kinases that are often dysregulated in cancer.[9] The addition of a nitro group can modulate the binding affinity and selectivity of these compounds for specific kinase targets. Some pyrimidine derivatives have been investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[10][11]

-

Induction of Apoptosis: Nitropyrimidine derivatives can trigger programmed cell death (apoptosis) in cancer cells by activating intrinsic or extrinsic apoptotic pathways. This can be a consequence of DNA damage, cellular stress, or the inhibition of pro-survival signaling.

dot graph "Anticancer_Mechanisms" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Nitropyrimidine_Derivative" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer_Cell" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Alkylation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Kinase_Inhibition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis_Induction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Inhibition_of_Proliferation" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Nitropyrimidine_Derivative" -> "Cancer_Cell"; "Cancer_Cell" -> "DNA_Alkylation"; "Cancer_Cell" -> "Kinase_Inhibition"; "Cancer_Cell" -> "Apoptosis_Induction"; "DNA_Alkylation" -> "Cell_Cycle_Arrest"; "Kinase_Inhibition" -> "Inhibition_of_Proliferation"; "Apoptosis_Induction" -> "Inhibition_of_Proliferation"; "Cell_Cycle_Arrest" -> "Inhibition_of_Proliferation"; } Caption: Potential mechanisms of anticancer action for nitropyrimidines.

Antiviral Properties: A Broad-Spectrum Approach

The search for effective antiviral agents is a continuous endeavor, and substituted nitropyrimidines have demonstrated promising activity against a variety of viruses.

Inhibition of Viral Replication

A notable example is the potent and structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication by N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine.[5] Structure-activity relationship studies revealed that both the dispirotripiperazine core and the 5-nitropyrimidine moiety are essential for antiviral activity.[5] A reduction in electron density in the terminal pyrimidine rings was found to enhance antiviral efficacy.[5] This highlights the potential for fine-tuning the electronic properties of the nitropyrimidine ring to optimize antiviral potency.

Potential Antiviral Mechanisms

The antiviral mechanisms of nitropyrimidines are likely multifaceted and may include:

-

Inhibition of Viral Enzymes: Many viruses rely on their own enzymes for replication, such as polymerases and proteases. Nitropyrimidine derivatives could be designed to specifically inhibit these viral enzymes.

-

Interference with Host Cell Factors: Viruses hijack host cell machinery for their replication. Some antiviral compounds act by targeting these host factors, thereby inhibiting viral replication with a potentially higher barrier to the development of resistance.[12] One such mechanism could be the inhibition of de novo pyrimidine biosynthesis, which is crucial for viral replication.[12]

-

Disruption of Viral Entry or Egress: Nitropyrimidines could potentially interfere with the initial stages of viral infection, such as attachment to host cell receptors and entry into the cell, or the final stages of the viral life cycle, such as assembly and release of new viral particles.

Enzyme Inhibition: Precision Targeting of Disease Pathways

The ability of substituted nitropyrimidines to act as enzyme inhibitors extends beyond their antimicrobial and anticancer activities, opening up avenues for the treatment of a wide range of diseases.

Inhibition of Nitric Oxide Synthase (NOS)

A series of 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS).[4] One compound, in particular, demonstrated potent inhibition of both NO production and iNOS activity with no significant cytotoxicity.[4] Molecular docking studies confirmed that this compound binds effectively to the active site of iNOS.[4] Given the role of excessive NO production in inflammatory diseases, these findings suggest that nitropyrimidine-based iNOS inhibitors could be valuable therapeutic agents.

Structure-Activity Relationships for Enzyme Inhibition

The development of potent and selective enzyme inhibitors relies heavily on understanding the structure-activity relationships. For the 5-nitropyrimidine-2,4-dione based iNOS inhibitors, specific substitutions on the pyrimidine ring and the styryl moiety were found to be critical for inhibitory activity.[4] This underscores the importance of systematic chemical modifications to optimize the interaction of nitropyrimidine derivatives with their target enzymes.

Experimental Protocols for Biological Evaluation

The successful development of nitropyrimidine-based therapeutics requires robust and standardized methods for evaluating their biological activities. This section provides an overview of key experimental protocols.

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Prepare serial two-fold dilutions of the nitropyrimidine compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

dot graph "Broth_Microdilution_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Prepare_Dilutions" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Serial Dilutions\nof Nitropyrimidine"]; "Inoculate_Plate" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Inoculate with\nMicroorganism"]; "Incubate" [fillcolor="#FBBC05", fontcolor="#202124", label="Incubate"]; "Read_MIC" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Determine Minimum\nInhibitory Concentration (MIC)"];

"Prepare_Dilutions" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; } Caption: Workflow for Broth Microdilution Assay.

In Vitro Cytotoxicity and Anticancer Activity Assessment

MTT Assay: This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[14]

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitropyrimidine compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[15]

dot graph "MTT_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Seed_Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Seed Cancer Cells"]; "Treat_with_Compound" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Treat with Nitropyrimidine"]; "Add_MTT" [fillcolor="#FBBC05", fontcolor="#202124", label="Add MTT Reagent"]; "Incubate_Formazan" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Incubate for\nFormazan Formation"]; "Solubilize" [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Solubilize Formazan"]; "Measure_Absorbance" [fillcolor="#202124", fontcolor="#FFFFFF", label="Measure Absorbance"];

"Seed_Cells" -> "Treat_with_Compound"; "Treat_with_Compound" -> "Add_MTT"; "Add_MTT" -> "Incubate_Formazan"; "Incubate_Formazan" -> "Solubilize"; "Solubilize" -> "Measure_Absorbance"; } Caption: Workflow for the MTT Cytotoxicity Assay.

In Vitro Antiviral Activity Evaluation

Plaque Reduction Assay: This is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[5][16]

-

Grow a confluent monolayer of host cells in multi-well plates.

-

Pre-incubate a known titer of the virus with serial dilutions of the nitropyrimidine compound.

-

Infect the host cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[16]

-

Incubate the plates until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques. The percentage of plaque reduction compared to an untreated virus control is calculated to determine the antiviral activity.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines | Antibacterial | Active against MRSA and other pathogenic bacteria. SAR study identified key structural features for activity. | [3] |

| Nitrosopyrimidine derivatives | Antifungal | Significant activity against Candida species and Cryptococcus neoformans. | [5] |

| N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine | Antiviral (HSV-1) | Potent, structure-dependent inhibition of HSV-1 replication. Electron-withdrawing groups on the pyrimidine ring enhance activity. | [5] |

| 5-Nitropyrimidine-2,4-dione analogues | Enzyme Inhibition (iNOS) | Potent inhibitors of iNOS activity and nitric oxide production with low cytotoxicity. | [4] |

Conclusion and Future Directions

Substituted nitropyrimidines represent a compelling and underexplored area of medicinal chemistry with vast therapeutic potential. The convergence of the biologically privileged pyrimidine scaffold and the versatile nitro group gives rise to molecules with a diverse array of biological activities, including potent antimicrobial, anticancer, and antiviral effects, as well as the ability to selectively inhibit key enzymes.

The future of nitropyrimidine research is bright and holds several exciting avenues for exploration:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of substituted nitropyrimidines are crucial to fully unlock their therapeutic potential.

-

Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these compounds exert their biological effects will enable the rational design of more potent and selective agents.

-

Target Identification: The identification of specific molecular targets for active nitropyrimidine compounds will be instrumental in advancing their development as clinical candidates.

-

Addressing Drug Resistance: The unique mechanisms of action of nitropyrimidines may offer a solution to the growing problem of drug resistance in various therapeutic areas.

References

Sources

- 1. ibtbioservices.com [ibtbioservices.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Anti-Cancer Drugs for the Nonspecialist | Basicmedical Key [basicmedicalkey.com]

- 7. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. bioagilytix.com [bioagilytix.com]

Whitepaper: The Activated Chlorine of 6-Chloro-5-Nitropyrimidines: A Gateway to Novel Chemical Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitropyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic placement of a nitro group profoundly influences the electronic character of the pyrimidine ring, creating highly activated positions for chemical modification. This guide provides an in-depth analysis of the reactivity of the chlorine atom at the 6-position of 5-nitropyrimidines. We will explore the underlying principles of its activation, the mechanism of its displacement via Nucleophilic Aromatic Substitution (SNAr), and provide field-proven protocols for its reaction with various nucleophiles. This document serves as a comprehensive resource for chemists aiming to leverage the unique reactivity of 6-chloro-5-nitropyrimidines in the synthesis of novel molecules for drug discovery and development.

The Electronic Landscape of 6-Chloro-5-Nitropyrimidine

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the addition of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position.[3][4] The combined inductive and resonance effects of the ring nitrogens and the nitro group create a powerful pull of electron density away from the carbon atoms of the ring.

This electron-deficient character makes the pyrimidine ring highly susceptible to attack by nucleophiles.[5] The carbon atom at the 6-position, bonded to a chlorine atom (a good leaving group), becomes a prime electrophilic site. The activation is most pronounced at positions ortho and para to the nitro group, as the negative charge of the reaction intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[4][6]

Caption: Logical flow of nucleophilic attack and stabilization.

The SNAr (Addition-Elimination) Mechanism

The displacement of the chlorine atom in 6-chloro-5-nitropyrimidines proceeds via a well-established two-step Addition-Elimination mechanism, also known as Nucleophilic Aromatic Substitution (SNAr).[4][5]

-

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 6-position. This is the rate-determining step of the reaction. The attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the nitro group.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

This mechanistic pathway underscores the importance of both the electron-withdrawing nitro group (for stabilization of the intermediate) and the nature of the leaving group.

Caption: The Addition-Elimination (SNAr) pathway.

Synthetic Applications: Displacement with Common Nucleophiles

The activated chlorine at C6 is a versatile handle for introducing a wide range of functional groups. The choice of nucleophile, solvent, and temperature are critical parameters that must be optimized for successful synthesis.

Reaction with Amines (Aminolysis)

The displacement of chlorine with primary or secondary amines is one of the most common and synthetically useful reactions of this substrate class. These reactions are foundational for building libraries of compounds for drug discovery, including GPR119 agonists and potential antitumor agents.[1][2]

Starting with a precursor like 4,6-dichloro-5-nitropyrimidine, the reaction with amines can be controlled to achieve either mono- or di-substitution. The first substitution is generally facile under mild conditions, while the second often requires more forcing conditions.[7][8]

Field-Proven Protocol: Synthesis of 6-Amino-Substituted-5-Nitropyrimidine

This protocol is adapted from established methodologies for the selective mono-amination of a di-chlorinated precursor.[9][10]

Objective: To synthesize 6-chloro-N-methyl-N-phenylpyrimidin-4-amine by reacting 4,6-dichloro-5-nitropyrimidine with N-methylaniline.

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

N-methylaniline

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

1N Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. TEA acts as a scavenger for the HCl generated during the reaction, preventing protonation of the amine nucleophile.

-

Nucleophile Addition: Slowly add a solution of N-methylaniline (1.0 eq) in anhydrous THF to the reaction mixture at room temperature. The slow addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically overnight).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the residue with water and extract the product with Ethyl Acetate (3x).

-

Wash the combined organic phases sequentially with 1N HCl (to remove excess amine and TEA) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by recrystallization (e.g., from methanol) or column chromatography on silica gel to yield the pure 6-chloro-N-methyl-N-phenylpyrimidin-4-amine.[9]

Reaction with Alkoxides and Thiols

Alkoxides and thiolates are also effective nucleophiles for displacing the C6 chlorine.

-

Alkoxides: The reaction with sodium or potassium alkoxides provides a straightforward route to 6-alkoxy-5-nitropyrimidines.[11] Interestingly, in substrates containing both a chlorine and an alkoxy group (e.g., 4-alkoxy-6-chloro-5-nitropyrimidine), the chlorine is preferentially displaced by amines under mild conditions.[7][12] However, the alkoxy group itself can act as a leaving group under certain conditions, a testament to the high activation of the pyrimidine ring.[7]

-

Thiols: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles due to the high polarizability of sulfur.[13] They react readily with 6-chloro-5-nitropyrimidines, often in the presence of a base like K₂CO₃ in a polar aprotic solvent like DMF, to form 6-thioether derivatives.[14]

Data Summary: Regioselectivity and Yields

The reactivity of halogenated nitropyrimidines is highly dependent on the substitution pattern. In 4,6-dichloro-5-nitropyrimidine, the two chlorine atoms are electronically equivalent, but the introduction of a first substituent can influence the reactivity of the second.

| Precursor | Nucleophile (1 eq) | Conditions | Product | Yield (%) | Reference |

| 4,6-dichloro-5-nitropyrimidine | N-methylaniline | TEA, THF, rt | 4-Chloro-6-(N-methylanilino)-5-nitropyrimidine | ~65% | [9] |

| 4,6-dichloro-5-nitropyrimidine | Ammonia | NaHCO₃, THF, 55°C | 4-Amino-6-chloro-5-nitropyrimidine | 93% | [10] |

| 4,6-dichloro-5-nitropyrimidine | Benzyl Alcohol / DBU | THF, 0°C | 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | 47% | [7] |

| 4-Alkoxy-6-chloro-5-nitropyrimidine | N-benzylamine (2 eq) | TEA, DCM, rt | 4,6-bis(benzylamino)-5-nitropyrimidine | Good | [7] |

This table illustrates that the first substitution of a chlorine atom on the 4,6-dichloro precursor proceeds with various nucleophiles. The last entry is particularly noteworthy as it shows the displacement of both the remaining chlorine and the alkoxy group to form a symmetric product, highlighting the nuanced reactivity of the system.[7]

Conclusion and Outlook

The chlorine atom in 6-chloro-5-nitropyrimidines is a highly reactive and synthetically valuable functional group. Its pronounced electrophilicity, engineered by the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-nitro group, makes it an ideal site for nucleophilic aromatic substitution. This reactivity provides a robust and versatile platform for the introduction of amine, alkoxy, and thioether functionalities, which are critical for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of the SNAr mechanism and the careful selection of reaction conditions are paramount for researchers and drug development professionals to successfully harness the synthetic potential of this important heterocyclic building block.

References

-

Wyatt, P. G., et al. (2006). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 16(21), 5569-5572. [Link]

-

Kovalenko, S. M., et al. (2024). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Chemistry of Heterocyclic Compounds, 60, 215-226. [Link]

-

Ma, L., et al. (2015). Synthesis and Biological Evaluation of 5-Nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. Chemical Biology & Drug Design, 85(3), 326-335. [Link]

-

Yang, D., et al. (2013). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(5), 1438-1442. [Link]

-

Oreshkina, E. A., & Zavarzin, I. V. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3894. [Link]

-

Yang, D., et al. (2013). Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists. ResearchGate. [Link]

-

Ma, L., et al. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. [Link]

-

Yoneda, F., et al. (1984). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 713-717. [Link]

-

Córdoba Gómez, L., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

Galkin, P. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5650. [Link]

-

Córdoba Gómez, L., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, 47, 19129-19137. [Link]

-

Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Kumar, B., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(16), 3583. [Link]

-

Li, L., et al. (2022). Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine. Molecular Physics, 120(13), e2084628. [Link]

-

ResearchGate. (2023). Data on the one-pot nucleophilic substitution/nitroso group transfer... ResearchGate. [Link]

-

ResearchGate. (2014). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. [Link]

-

Martinez-Alvarez, R., & Herrera, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

-

ResearchGate. (1982). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides. ResearchGate. [Link]

-

Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(32), 10161-10168. [Link]

-

Brown, D. J., & Lee, T. C. (1968). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic, 214-218. [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

Thompson, A. L., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-955. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

-

Ueda, T., et al. (1974). 2,4-Dichloro-5-Nitropyrimidine as a New Dehydrating or Desulfhydrating Reagent. Chemical and Pharmaceutical Bulletin, 22(10), 2375-2382. [Link]

-

Leah4sci. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190-1196. [Link]

-

Wöss, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

ResearchGate. (2014). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... ResearchGate. [Link]

-

Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

-

Williams, D. L. (2014). S-Nitrosothiols: chemistry and reactions. Nitric Oxide, 38, 30-37. [Link]

-

University of Calgary. Reactions of Alcohols. University of Calgary. [Link]

Sources

- 1. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]

- 11. crab.rutgers.edu [crab.rutgers.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"methods for preparing novel derivatives from 6-chloro-N-ethyl-5-nitropyrimidin-4-amine"

This application note details the strategic elaboration of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine (hereafter referred to as Scaffold 1 ). This molecule is a high-value pharmacophore precursor, particularly for the development of kinase inhibitors (e.g., CDK, EGFR), adenosine receptor antagonists, and antimetabolites.

Its "linchpin" reactivity lies in the orthogonal functional groups: a reactive electrophile at C-6 (chlorine), a reducible nitrogen source at C-5 (nitro), and a stable directing group at C-4 (ethylamino).

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways accessible from Scaffold 1.

Caption: Divergent synthesis pathways from Scaffold 1 yielding purine and triazolopyrimidine libraries.

Module 1: Nucleophilic Aromatic Substitution (S_NAr) at C-6

Objective: Introduce diversity at the C-6 position. The electron-withdrawing nitro group at C-5 activates the C-6 chlorine, making it highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.

Protocol A: Amination (Library Generation)

Applicability: Creating 4,6-diaminopyrimidine cores.

-

Preparation: Dissolve Scaffold 1 (1.0 eq) in anhydrous THF or 1,4-dioxane (0.2 M).

-

Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

-

Note: Inorganic bases like K2CO3 can be used but may require heating due to poor solubility in THF.

-

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Critical Check: If the nucleophile is sterically hindered (e.g., tert-butylamine), heat to 60°C. Monitor by TLC (50% EtOAc/Hexane); product usually fluoresces under UV (254 nm).

-

-

Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

-

Purification: Recrystallization from EtOH is often sufficient. If oil, flash chromatography (0-5% MeOH in DCM).

Key Mechanistic Insight: The reaction is regioselective.[1][2] The C-4 ethylamino group deactivates the ring slightly compared to the dichloro-precursor, but the C-5 nitro group ensures the C-6 position remains electrophilic enough for mild displacement [1].

Module 2: Nitro Group Reduction

Objective: Convert the C-5 nitro group to an amine, generating the vicinal diamine required for ring closure.

Protocol B: Iron-Mediated Reduction (Chemoselective)

Why this method? Catalytic hydrogenation (H2/Pd-C) carries a risk of dehalogenation if the C-6 substituent is a halogen or if the reaction over-runs. Iron/Acetic acid is robust and preserves sensitive functional groups.

-

Setup: Suspend the C-6 substituted intermediate (from Module 1) in EtOH:H2O (4:1 ratio, 0.1 M).

-

Reagent: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH4Cl, 0.5 eq).

-

Alternative: Use glacial Acetic Acid (5.0 eq) instead of NH4Cl for faster kinetics.

-

-

Reflux: Heat to 80°C with vigorous stirring for 1–3 hours.

-

Visual Cue: The yellow nitro compound solution will turn colorless or slightly brown (amine formation) with black iron oxide precipitate.

-

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

-

Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO3 if AcOH was used. Extract with EtOAc/THF (3:1).

-

Stability Warning: The resulting 5-amino-pyrimidine is air-sensitive (oxidation to azo-dimers). Proceed immediately to Module 3.

-

Module 3: Cyclization to Novel Bicyclic Heterocycles

Objective: Close the ring to form biologically active cores.

Pathway A: Synthesis of 8-Substituted-9-Ethylpurines

Target: Adenosine receptor antagonists / Kinase inhibitors.

-

Reagent: Dissolve the fresh diamine (from Module 2) in Triethyl Orthoformate (TEOF) (as solvent and reagent) or use an aldehyde (1.1 eq) in DMF.

-

Catalyst: Add a catalytic amount of p-TsOH (1 mol%).

-

Conditions:

-

For TEOF (R=H): Reflux (100°C) for 4 hours.

-

For Aldehydes (R=Alkyl/Aryl): Stir at RT for 2h to form imine, then add FeCl3 (catalytic) or Iodine (1.0 eq) to promote oxidative cyclization [2].

-

-

Workup: Evaporate solvent. Purify via column chromatography (DCM:MeOH 95:5).

Pathway B: Synthesis of 8-Azapurines (Triazolo[4,5-d]pyrimidines)

Target: Bioisosteres with altered H-bond donor/acceptor properties.

-

Reagent: Dissolve diamine in 10% aqueous HCl or AcOH at 0°C.

-

Diazotization: Add NaNO2 (1.2 eq) solution dropwise.

-

Reaction: Stir at 0°C for 30 mins. The diazonium intermediate will spontaneously cyclize via the adjacent N-ethyl amine.

-

Isolation: Neutralize with Na2CO3. The precipitate is usually the pure triazole.

Analytical Data Summary

| Compound Stage | Key 1H NMR Signal (DMSO-d6) | Key 13C NMR Signal | Mass Spec (ESI) |

| Scaffold 1 | δ 8.5 (s, 1H, H-2), δ 1.2 (t, 3H, Et) | ~155 ppm (C-2), ~160 ppm (C-4) | [M+H]+ ~217 (Cl pattern) |

| Intermediate A (S_NAr) | δ 8.2–8.4 (s, 1H), New R-group signals | Upfield shift of C-6 (~160 → 162) | [M+H]+ varies (Cl lost if substituted) |

| Intermediate B (Diamine) | δ 4.5–6.0 (br s, 2H, NH2), No NO2 signal | Shielding of C-5 (~120 → 100) | [M-16] (Reduction -O2 +H2) |

| Purine Product | δ 8.0–9.0 (s, 1H, H-8), No NH2 | ~140–150 ppm (C-8) | [M+H]+ consistent with cyclization |

References

-

Regioselectivity of S_NAr in Nitropyrimidines

- Source: "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis." RSC Advances, 2023.

-

URL:[Link]

-

Purine Synthesis via Oxidative Cyclization

- Source: "One-pot synthesis of 6,8,9-polysubstituted purines from 4,6-dichloro-5-nitropyrimidine." Beilstein Journal of Organic Chemistry, 2017.

-

URL:[Link]

-

Reduction Protocols (Iron/Acetic Acid)

-

Triazolopyrimidine Synthesis

- Source: "Synthesis and biological evaluation of 1,2,3-triazolo[4,5-d]pyrimidines." European Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

Sources

Troubleshooting & Optimization

"troubleshooting low conversion rates in nucleophilic aromatic substitution of pyrimidines"

Technical Support Center: Pyrimidine SNAr Reactions

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Nucleophilic Aromatic Substitution of Pyrimidines

Welcome to the technical support center for scientists and researchers engaged in the nucleophilic aromatic substitution (SNAr) of pyrimidines. This guide is designed to provide in-depth, actionable insights to diagnose and resolve common challenges, particularly low reaction conversion. Drawing from established chemical principles and field-proven experience, we will explore the causality behind these issues and offer systematic solutions.

Part 1: Foundational Principles of Pyrimidine SNAr

Before troubleshooting, it's crucial to understand the mechanism. The SNAr reaction on a pyrimidine ring is a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The pyrimidine's two nitrogen atoms are powerfully electron-withdrawing, making the ring electron-deficient (π-deficient) and thus susceptible to attack by nucleophiles.[1][2] This inherent reactivity is most pronounced at the C2, C4, and C6 positions, as the negative charge of the intermediate can be effectively delocalized onto these nitrogen atoms.[3]

Caption: Figure 1. General SNAr Mechanism on a Pyrimidine Ring

Low conversion rates typically arise from a disruption in this delicate balance, either by slowing the initial nucleophilic attack or by impeding the departure of the leaving group.

Part 2: Troubleshooting Guide in Q&A Format

This section addresses the most common issues encountered during the SNAr of pyrimidines. We've structured it as a conversation to directly tackle your experimental problems.

Scenario 1: The Reaction Is Sluggish or Fails to Start (Low/No Conversion)

Question: I've mixed my chloropyrimidine, my amine nucleophile, and a base in DMF, but after several hours, LC-MS analysis shows only starting material. What's the most likely cause?

Answer: This is a classic reactivity and activation problem. Several factors could be at play, and we should investigate them systematically.

A. Is Your Pyrimidine Ring Sufficiently "Activated"?

-

The "Why": The SNAr reaction is driven by the electron-deficient nature of the pyrimidine ring. The presence of additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ dramatically stabilizes the negative charge of the Meisenheimer complex, accelerating the reaction.[4][5] If your pyrimidine substrate lacks such groups, it is considered "unactivated" or "deactivated," and the reaction will be inherently slow. The two ring nitrogens provide activation, but often more is needed.[5]

-

What to Do:

-

Increase Temperature: This is the most common and effective solution. Reactions on unactivated pyrimidines often require elevated temperatures, sometimes in the range of 80-120 °C or even higher, to overcome the activation energy barrier.[4]

-

Microwave Irradiation: For particularly stubborn substrates, microwave heating can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[4]

-

Re-evaluate Substrate Design: If feasible in your synthetic plan, consider using a pyrimidine derivative that includes an activating group.

-

B. Is Your Nucleophile Strong Enough?

-

The "Why": The nucleophile's strength directly impacts the rate of the initial attack. Weakly nucleophilic species (e.g., hindered amines, anilines with strong EWGs, or tertiary alcohols) will react much more slowly than strong nucleophiles (e.g., primary amines, thiolates).[6][7]

-

What to Do:

-

Use a Stronger Base: For amine or alcohol nucleophiles, a base is used to deprotonate them, generating a more potent anionic nucleophile (an amide or alkoxide). Switching from a mild base like K₂CO₃ to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) can dramatically increase the concentration of the active nucleophile.[4]

-

Check Nucleophile Purity: Ensure your nucleophile is pure and free of water, which can consume the base and hinder reactivity.

-

C. Is Your Leaving Group Appropriate?

-

The "Why": The leaving group's ability to depart and stabilize the resulting negative charge is critical for the second step of the reaction. The rate-determining step is typically the initial nucleophilic attack, but a poor leaving group can still stall the reaction.[8] For halopyrimidines, the reactivity order is generally F > Cl > Br > I. This may seem counterintuitive compared to SN2 reactions, but it's because the highly electronegative fluorine atom makes the carbon it's attached to more electrophilic, speeding up the initial attack.[8] Sulfones (e.g., -SO₂Me) can also be excellent leaving groups.[9]

-

What to Do:

-

Switch to a Fluoro- or Chloro-pyrimidine: If you are using a bromo- or iodo-pyrimidine and experiencing issues, switching to the corresponding chloro- or fluoro- derivative may improve rates.

-

Consider Sulfone Leaving Groups: For challenging transformations, pyrimidines with sulfone leaving groups can be highly effective.[9]

-

| Leaving Group (LG) | Relative Reactivity in SNAr | Key Considerations |

| -F | Highest | Strongly activates the ring for nucleophilic attack. |

| -Cl | High | Very common, good balance of reactivity and stability.[10] |

| -SO₂R | High | Excellent leaving group, often used for difficult substrates.[9] |

| -Br, -I | Moderate to Low | Less activating than F or Cl. |

| -OR, -SR | Low (Generally) | Can sometimes be displaced, but usually require harsh conditions.[11][12] |

D. Is Your Solvent Choice Optimal?

-

The "Why": SNAr reactions involve the formation of a charged intermediate. Polar aprotic solvents are ideal because they can solvate the cation (from the base, e.g., K⁺) without strongly solvating the anionic nucleophile, leaving it "naked" and highly reactive.[4]

-

What to Do:

-

Use Polar Aprotic Solvents: The best choices are typically Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN).[4]

-

Ensure Anhydrous Conditions: Water can compete as a nucleophile or react with strong bases. Ensure your solvent is anhydrous.

-

Scenario 2: The Reaction Is Messy (Multiple Products, Side Reactions)

Question: My reaction is consuming the starting material, but I'm seeing multiple spots on my TLC plate and a complex LC-MS chromatogram. How do I improve selectivity?

Answer: This points to issues with regioselectivity or competing side reactions. Let's break down the possibilities.

A. Are You Experiencing Regioselectivity Issues (C2 vs. C4 Substitution)?

-

The "Why": On a 2,4-dichloropyrimidine, substitution generally favors the C4 position.[13] This is because the intermediate formed by attack at C4 can delocalize the negative charge onto both ring nitrogens, offering greater stabilization. However, this selectivity is highly sensitive to the electronic nature of other substituents on the ring and the reaction conditions.[10][13] An electron-donating group at C6, for instance, can reverse this selectivity and favor C2 attack.[13]

-

What to Do:

-

Control Temperature: Regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may favor the thermodynamically preferred product.

-

Screen Different Bases/Solvents: The reaction environment can influence which position is attacked. A systematic screen of conditions is often necessary.

-

Leverage Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position, which is often C4.

-

Caption: Figure 2. A Systematic Workflow for Troubleshooting Low Conversion.

B. Are You Observing Solvolysis?

-

The "Why": If your reaction solvent is nucleophilic (e.g., methanol, ethanol, or water), it can compete with your desired nucleophile, leading to the formation of alkoxy- or hydroxypyrimidines.[14][15] This is especially prevalent at high temperatures or under highly basic or acidic conditions.[14][15]

-

What to Do:

-

Switch to a Non-Nucleophilic Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP.

-

Ensure Anhydrous Conditions: If using an alcohol as a solvent is unavoidable, ensure it is rigorously dry to minimize the formation of alkoxides from trace water and base.

-

C. Could Other Side Reactions Be Occurring?

-

The "Why": Under very strong basic conditions, other reactions like the Dimroth rearrangement can occur.[1] Additionally, if the pyrimidine has other functional groups, they may react under the chosen conditions.

-

What to Do:

-

Use a Milder Base: If strong bases like NaH or NaOtBu are causing issues, consider switching to carbonates (K₂CO₃, Cs₂CO₃) or organic bases (TEA, DIPEA), though this may require higher temperatures.[4][14]

-

Protect Sensitive Functional Groups: If your substrate contains sensitive groups, they may need to be protected prior to the SNAr reaction.

-

Part 3: Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

This protocol provides a robust starting point for the amination of a chloropyrimidine.

-

Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloropyrimidine (1.0 mmol, 1.0 equiv).

-

Reagent Addition: Add the amine nucleophile (1.2-1.5 mmol, 1.2-1.5 equiv) followed by a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]

-

Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL).[4]

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (start at 80 °C and increase if necessary).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use an alcohol as a solvent? A: It is generally not recommended unless the alcohol is also the intended nucleophile. Alcohols can undergo solvolysis, competing with your primary nucleophile, especially at elevated temperatures.[14][15] If you must use an alcohol, be prepared for potential byproduct formation.

Q2: My reaction works, but is very slow. Besides temperature, what is the best way to speed it up? A: Switching to a more effective base/solvent combination is often the best approach. Using a strong base like NaH or NaOtBu in an anhydrous polar aprotic solvent like DMF or DMSO will maximize the reactivity of your nucleophile.[4] Also, verify your leaving group is optimal; a switch from -Cl to -F can sometimes accelerate the reaction.[8]

Q3: Why is my yield low even after the starting material is fully consumed? A: This suggests product loss during workup or purification, or the formation of non-UV active byproducts. Check the aqueous layer after extraction to ensure your product isn't lost due to unexpected solubility. Consider if your product is volatile or unstable on silica gel. A different purification method, like crystallization, might be necessary.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.

-

MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation.

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

-

Enoch, S. J., et al. (2013). The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines. SAR and QSAR in Environmental Research, 24(7), 599-612. Retrieved from [Link]

-

Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 29). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

-

Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

-

University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]

-

SlidePlayer. (n.d.). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

-

ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

-

ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

-

Chemical Science. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, August 7). organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. lejan-team.com [lejan-team.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. baranlab.org [baranlab.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. wuxibiology.com [wuxibiology.com]

- 14. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 15. preprints.org [preprints.org]

"addressing regioselectivity issues in the substitution of dichloropyrimidines"

Status: Operational | Tier: Level 3 (Senior Application Support)

Topic: Troubleshooting Regioselectivity in

Welcome to the Heterocycle Synthesis Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your HPLC trace shows a frustrated mixture of isomers, or you are trying to force a nucleophile onto the "wrong" carbon.

In 2,4-dichloropyrimidine chemistry, regioselectivity is not random—it is a predictable consequence of orbital coefficients and transition state stability. This guide moves beyond basic textbook theory to address the practical reality of controlling C4 vs. C2 substitution.

Part 1: The Core Logic (The "Why")

Before troubleshooting, you must accept the Golden Rule of Pyrimidines :

In standard nucleophilic aromatic substitution (

), the C4 position is significantly more electrophilic than C2.

The Mechanism:

-

Nitrogen Influence: The N1 and N3 nitrogens pull electron density. The C4 position is para to N1 and ortho to N3. The C2 position is ortho to both.

-

Intermediate Stability: Attack at C4 leads to a para-quinoid Meisenheimer complex, where the negative charge is delocalized onto the N1 nitrogen. This is energetically favored over the ortho-quinoid complex formed by C2 attack.

-

Sterics: C4 is less hindered than C2 (which is flanked by two nitrogens).

Implication: If you mix 2,4-dichloropyrimidine with an amine (1:1 eq) at room temperature, you will get 90%+ C4-product .

Part 2: Visualizing the Decision Matrix

Use this flow to determine your experimental strategy.

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Part 3: Troubleshooting & Protocols

Scenario A: "I need the C4 product, but I'm getting bis-substitution (C2+C4)."

Diagnosis: Your reaction is too hot or the local concentration of nucleophile is too high. The Fix: Kinetic Control.

Protocol 1: High-Fidelity C4-Selective Amination

-

Solvent: THF or Ethanol (Polar aprotic is often better for solubility, but alcohols can assist proton transfer).

-

Base: DIPEA (1.1 eq). Avoid excess strong bases like NaH which promote bis-substitution.

-

Temperature: Start at -10°C to 0°C . Do not run at RT initially.

-

Addition (CRITICAL): Dissolve the nucleophile in solvent and add it dropwise to the pyrimidine solution over 30 minutes.

-

Why? Keeping nucleophile concentration low prevents the C4-product from competing for the remaining nucleophile.

-

| Parameter | Recommendation | Reason |

| Stoichiometry | 0.95 - 1.05 eq | Excess nucleophile attacks the C2-Cl immediately. |

| C5-Substituent | Electron Withdrawing (NO2, CF3) | Makes the ring hyper-reactive. Lower temp to -78°C. |

| C5-Substituent | Electron Donating (OMe, Me) | Deactivates the ring. You may need RT or mild heat (40°C). |

Scenario B: "I need the C2 product (2-amino-4-chloropyrimidine)."

Diagnosis: You are fighting thermodynamics. Direct

Strategy 1: The "Tertiary Amine" Exception (For 5-EWG substrates)

If you have a 5-nitro or 5-cyano group, using a tertiary amine (like

-

Reference: This phenomenon is specific and relies on the extreme electron deficiency caused by the C5-EWG [1].

Strategy 2: The "Block and Swap" (Most Reliable) Do not try to substitute C2 on a 2,4-dichloro substrate directly if you want to keep C4-Cl intact.

-

Step 1: React 2,4-dichloropyrimidine with a "dummy" nucleophile at C4 (e.g., thiomethoxide).

-

Step 2: React at C2 with your desired amine (requires higher temp/forcing conditions).

-

Step 3: Deprotect or convert the C4 group back to Cl (difficult) or accept a different C4 group.

-

Better Alternative: Purchase 2-amino-4-chloropyrimidine directly if available. It is synthesized industrially by condensing guanidine with ethyl acetoacetate derivatives, bypassing the regioselectivity issue entirely.

Strategy 3: Palladium Catalysis (The "Bulky" Ligand) Standard Pd-coupling (Suzuki/Buchwald) also favors C4. However, using extremely bulky N-heterocyclic carbene (NHC) ligands can enforce C2 selectivity due to steric clashing at the C4 position [2].

Scenario C: "My C5 substituent is messing up my ratios."

The substituent at C5 (the "meta" position to the nitrogens) drastically alters the electronics.

Comparative Reactivity Table:

| C5 Substituent | Electronic Effect | Reactivity Level | Regioselectivity Risk |

| -H | Standard | Baseline | High C4 selectivity. |

| -NO2 / -CN | Strong EWG | Explosive ( | Risk of bis-substitution. Run at -78°C. |

| -F / -Cl | Weak EWG | High | Good C4 selectivity. |

| -OMe / -Me | EDG | Sluggish | Poor conversion. May require heat, which degrades selectivity. |

Part 4: Mechanism Visualization

Understanding the Transition State (TS) energy difference is key.

Figure 2: Kinetic pathway comparison. The C4 pathway is favored due to the stability of the para-quinoid intermediate.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids to reverse selectivity to C2?

A: Generally, no. While Lewis acids (like

Q: I'm seeing a 50:50 mixture. What did I do wrong? A: You likely used a neutral nucleophile (like an aniline) in a non-polar solvent without a base, or you let the reaction warm up too fast.

-

Fix: Switch to THF/DIPEA. The deprotonated amine (or amine + base) is more sensitive to the electronic difference between C4 and C2.

Q: Does the size of the nucleophile matter? A: Yes. A massive nucleophile (e.g., tert-butyl amine) might struggle to hit C4 if there is a bulky group at C5. However, C2 is flanked by two ring nitrogens, making it sterically demanding as well. If sterics are your problem, switch to Palladium-catalyzed Buchwald-Hartwig amination , which is less sensitive to nucleophilicity and more controlled by the catalyst ligand [4].

References

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Barghorn, M. et al. (2015).[1] Organic Letters. [Link] (Demonstrates the rare C2-selectivity using specific tertiary amines and EWG-activated substrates).

-

C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Tjørnelund, J. et al.[2][3] (2019). Journal of the American Chemical Society. [Link] (The authoritative source on using bulky NHC-Pd catalysts to override intrinsic C4 bias).

- Regioselective preparation of substituted pyrimidines (Patent).

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Luo, Z. et al.[4] (2006).[4] Organic Letters. [Link] (Details the standard C4 selectivity and the influence of C6 substituents).

Sources

- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Validation & Comparative

"spectroscopic data validation for the structure of 6-chloro-N-ethyl-5-nitropyrimidin-4-amine"

Executive Summary